molecular formula C10H11F3N2O B1402053 4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine CAS No. 1707392-28-6

4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine

Cat. No. B1402053
CAS RN: 1707392-28-6
M. Wt: 232.2 g/mol
InChI Key: UCTNBOSHIYXHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine” is a relatively new compound that has garnered interest in the scientific community. It has an empirical formula of C10H11F3N2O and a molecular weight of 232.20 .


Molecular Structure Analysis

The molecular structure of “4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine” is characterized by a morpholine ring linked to a pyridine ring with a trifluoromethyl group . The morpholine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Safety And Hazards

The safety information available indicates that “4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine” is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 .

properties

IUPAC Name

4-[2-(trifluoromethyl)pyridin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9-8(2-1-3-14-9)15-4-6-16-7-5-15/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTNBOSHIYXHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(2-(Trifluoromethyl)pyridin-3-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.